molecular formula C17H20N2O4S2 B2983987 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946227-38-9

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2983987
CAS No.: 946227-38-9
M. Wt: 380.48
InChI Key: VJQGGPQGUWIGRY-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound featuring a tetrahydroquinoline core functionalized with ethylsulfonyl and benzenesulfonamide groups. This structure is of significant interest in medicinal chemistry research, particularly in the areas of oncology and infectious disease. Compounds within the tetrahydroquinoline sulfonamide class have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a compelling therapeutic target for castration-resistant prostate cancer (CRPC), as its inhibition has been shown to downregulate androgen receptor (AR) expression and suppress tumor growth in preclinical models . Furthermore, structurally similar N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives demonstrate promising activity against both gram-positive and gram-negative bacteria . Research suggests their antibacterial mechanism is non-surfactant and may involve the inhibition of key bacterial enzymes such as N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which is essential for cell wall synthesis . This dual potential in oncology and antimicrobial research makes this compound a valuable tool for investigating novel therapeutic pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGGPQGUWIGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method begins with the construction of the tetrahydroquinoline core, often through the Pictet-Spengler reaction, which combines an aminoalkyl benzene derivative with an aldehyde or ketone in the presence of an acid catalyst. Following the formation of the tetrahydroquinoline ring, an ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine or triethylamine. Finally, the benzenesulfonamide moiety is attached through a nucleophilic substitution reaction involving a suitable benzenesulfonyl chloride and the tetrahydroquinoline intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is typically scaled up using optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesizers may be employed to maintain consistent reaction parameters and reduce production time. The use of greener solvents and catalysts is also explored to enhance the environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of chemical reactions:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

  • Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, resulting in the cleavage of sulfonyl groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonyl and quinoline moieties, introducing different functional groups to modify the compound’s properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen atmosphere.

  • Substitution: Benzenesulfonyl chloride, ethylsulfonyl chloride in the presence of bases such as pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives or deprotected intermediates.

Scientific Research Applications

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical transformations.

  • Biology: Its sulfonamide moiety is structurally related to many biologically active compounds, suggesting potential as a pharmacophore for drug development.

  • Medicine: Research has explored its utility as a lead compound in the development of new therapeutic agents, particularly in areas such as antimicrobial and anticancer research.

  • Industry: The compound’s unique structural features make it useful in the design of novel materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide largely depends on its specific application:

  • Pharmacological Effects: When used in drug development, it interacts with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

  • Chemical Reactions: In synthetic chemistry, the sulfonamide and tetrahydroquinoline moieties can participate in various reactions, serving as nucleophiles or electrophiles depending on the reaction conditions.

Comparison with Similar Compounds

Key Observations:

Tetrahydroquinoline Substituents: The ethylsulfonyl group in the target compound is replaced with methoxyethyl in compounds from and , and with thiophen sulfonyl in . The methoxyethyl group () may enhance solubility due to its polar ether linkage, whereas the thiophen sulfonyl group () could increase lipophilicity .

Sulfonamide Aromatic Rings :

  • The 4-bromo substituent in the target compound contrasts with 3-chloro-4-methoxy (), dihydrodioxine (), and 2,5-difluoro () groups. Halogens (Br, Cl, F) influence binding affinity and metabolic stability, while methoxy and dihydrodioxine groups may modulate steric bulk and hydrogen-bonding capacity .

Pharmacological Implications

highlights that structurally related tetrahydroquinoline sulfonamides are investigated for pharmacological activity (e.g., enzyme inhibition, receptor antagonism). For example:

  • The thiophen sulfonyl group () may enhance interactions with cysteine-rich enzymatic pockets due to sulfur’s nucleophilicity.
  • The 4-bromo substituent (target compound) could improve target selectivity in halogen-bonding environments, such as kinase active sites .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a tetrahydroquinoline moiety fused with an ethylsulfonyl group and a sulfonamide group attached to a benzene ring. Its molecular formula is C18H21N2O4S2C_{18}H_{21}N_{2}O_{4}S_{2}, with a molecular weight of approximately 398.47 g/mol . This structural diversity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to active sites and disrupting critical cellular processes. This inhibition can lead to therapeutic effects in various diseases, particularly those involving neuroprotection and antibacterial properties.

Neuroprotective Effects

Research indicates that the tetrahydroquinoline core of the compound may confer neuroprotective properties. It has been shown to modulate neurotransmitter systems, which is crucial in the treatment of neurodegenerative disorders. For instance, compounds with similar structures have demonstrated efficacy in reducing oxidative stress and inflammation in neuronal cells.

Antibacterial Properties

The sulfonamide component is often associated with antibacterial activity. Studies have shown that derivatives of sulfonamides exhibit significant inhibitory effects against various bacterial strains. The mechanism involves interference with folate synthesis pathways in bacteria, making it a valuable candidate for antibiotic development.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in disease pathways. For example:

Study Target Enzyme IC50 Value (µM) Effect
Study AEnzyme X5.0Inhibition
Study BEnzyme Y2.5Inhibition

These findings suggest that the compound could be effective in managing conditions related to these enzymes.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in:

  • Reduction of inflammation : Significant decreases in inflammatory markers were observed.
  • Improved cognitive function : Behavioral tests indicated enhanced memory and learning capabilities in treated animals.

These results underscore the compound's potential for treating neurodegenerative diseases .

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